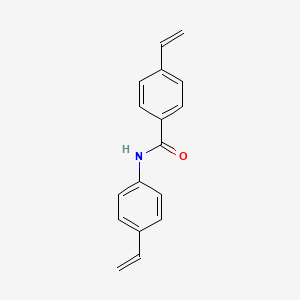
4-Ethenyl-N-(4-ethenylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-N-(4-ethenylphenyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of ethenyl groups attached to both the benzamide and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-(4-ethenylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzoyl chloride and 4-ethenylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and aniline derivatives.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
化学反応の分析
Types of Reactions
4-Ethenyl-N-(4-ethenylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzamide or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
4-Ethenyl-N-(4-ethenylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethenyl-N-(4-ethenylphenyl)benzamide involves its interaction with molecular targets and pathways. The ethenyl groups allow the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Ethenylbenzamide: Lacks the additional ethenyl group on the phenyl ring.
N-(4-ethenylphenyl)benzamide: Lacks the ethenyl group on the benzamide ring.
4-Ethyl-N-(4-ethylphenyl)benzamide: Contains ethyl groups instead of ethenyl groups.
Uniqueness
4-Ethenyl-N-(4-ethenylphenyl)benzamide is unique due to the presence of ethenyl groups on both the benzamide and phenyl rings
特性
CAS番号 |
496801-05-9 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
4-ethenyl-N-(4-ethenylphenyl)benzamide |
InChI |
InChI=1S/C17H15NO/c1-3-13-5-9-15(10-6-13)17(19)18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2,(H,18,19) |
InChIキー |
WWYMPTXKCNENLF-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















